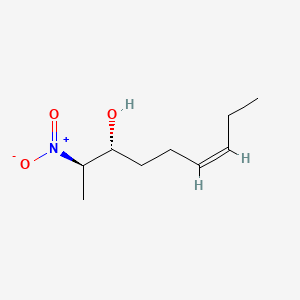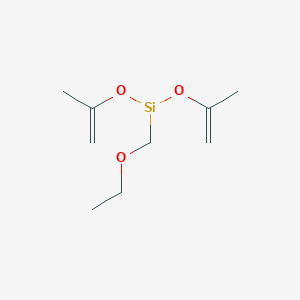
Ethoxymethylbis((1-methylvinyl)oxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxymethylbis((1-methylvinyl)oxy)silane is a silane coupling agent known for its ability to enhance the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the field of material science due to its unique chemical structure, which allows it to form strong covalent bonds with both organic and inorganic surfaces.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethoxymethylbis((1-methylvinyl)oxy)silane typically involves the reaction of vinyltrimethoxysilane with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Vinyltrimethoxysilane+Ethanol→this compound+Methanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethoxymethylbis((1-methylvinyl)oxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are crucial for its application as a coupling agent.
Common Reagents and Conditions
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups. This reaction is typically catalyzed by acids or bases.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are essential for creating strong adhesive interfaces.
Polymerization: this compound can polymerize with other monomers to form cross-linked networks, enhancing the mechanical properties of composite materials.
Major Products Formed
The major products formed from these reactions include siloxane polymers and cross-linked networks, which are integral to the compound’s function as a coupling agent.
Aplicaciones Científicas De Investigación
Ethoxymethylbis((1-methylvinyl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials in composite formulations.
Biology: The compound is employed in the modification of biomaterials to enhance their compatibility with biological tissues.
Medicine: In medical research, this compound is used to develop advanced drug delivery systems and medical implants.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants to improve their performance and durability.
Mecanismo De Acción
The mechanism of action of ethoxymethylbis((1-methylvinyl)oxy)silane involves the formation of covalent bonds between its silane groups and the surfaces of organic and inorganic materials. This bonding enhances the interfacial adhesion, leading to improved mechanical properties of the composite materials. The molecular targets include hydroxyl groups on the surfaces of inorganic materials and functional groups on organic polymers.
Comparación Con Compuestos Similares
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethoxymethylbis((1-methylvinyl)oxy)silane is unique due to its dual functionality, which allows it to interact with both organic and inorganic surfaces. This dual functionality makes it more versatile compared to other silane coupling agents, which may only interact with one type of surface.
Propiedades
Número CAS |
80228-88-2 |
|---|---|
Fórmula molecular |
C9H17O3Si |
Peso molecular |
201.31 g/mol |
InChI |
InChI=1S/C9H17O3Si/c1-6-10-7-13(11-8(2)3)12-9(4)5/h2,4,6-7H2,1,3,5H3 |
Clave InChI |
WPHRORLDVQPXNN-UHFFFAOYSA-N |
SMILES canónico |
CCOC[Si](OC(=C)C)OC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)

![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)

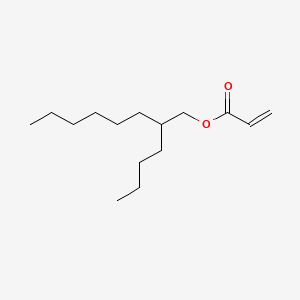

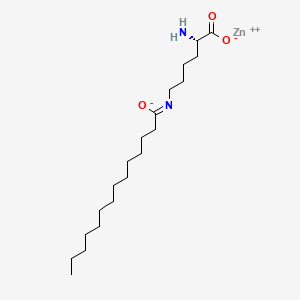
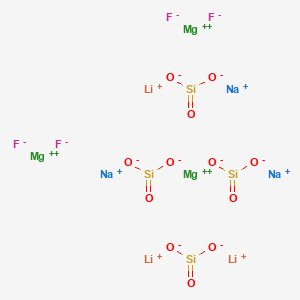
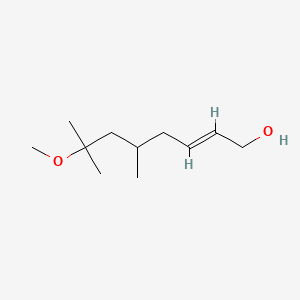
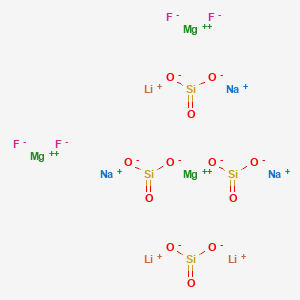
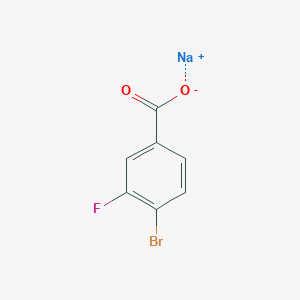

![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
